molecular formula C20H14ClF3N2O2 B2494580 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide CAS No. 946246-45-3

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2494580
CAS No.: 946246-45-3
M. Wt: 406.79
InChI Key: RLRYXRXFYXIVQJ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS Number: 946246-45-3) is a small molecule research chemical with a molecular formula of C20H14ClF3N2O2 and a molecular weight of 406.79 g/mol . This compound is offered for research and screening purposes, and is available in various quantities to suit laboratory-scale projects . Compounds based on the dihydropyridine scaffold, such as this one, are of significant interest in medicinal chemistry. Structurally similar molecules have been investigated as potent and selective inhibitors of kinase targets, such as the Met kinase superfamily, which is relevant in oncology research . Other dihydropyridine derivatives have also been explored for their potential to inhibit beta-amyloid production, indicating their relevance in neurodegenerative disease research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Prior to handling, researchers should consult the safety data sheet and conduct a comprehensive risk assessment.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O2/c21-14-9-7-13(8-10-14)12-26-11-3-4-15(19(26)28)18(27)25-17-6-2-1-5-16(17)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRYXRXFYXIVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of the corresponding pyridine derivative.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. A study highlighted the synthesis of related compounds which demonstrated potent inhibition against various cancer cell lines, including HeLa and HCT116 cells. The mechanism of action is believed to involve the modulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been studied for their ability to inhibit bacterial growth and could serve as a scaffold for developing new antibiotics. In vitro studies have shown promising results against a range of pathogens .

Neuroprotective Effects

There is emerging evidence that dihydropyridine derivatives may possess neuroprotective effects. These compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to elucidate these mechanisms further .

Potential as a Scaffold for Drug Design

This compound serves as a versatile scaffold for the development of novel therapeutics. Its ability to be modified at various positions allows for the creation of analogs with enhanced efficacy and reduced side effects. Structure-activity relationship (SAR) studies are critical in optimizing these compounds for specific therapeutic targets .

Risk Assessment

Given the increasing concern over the environmental impact of pharmaceuticals, studies have begun to assess the environmental risks associated with compounds like 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide. Understanding its behavior in environmental matrices is essential for evaluating its persistence and bioaccumulation potential .

Biodegradability Studies

Research into the biodegradability of such compounds is vital for environmental safety assessments. Initial studies suggest that modifications in chemical structure can significantly affect degradation rates in various environments, indicating a need for further investigation into safer alternatives .

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. The exact molecular pathways involved may vary depending on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzyl Group

BF38499
  • Structure : 1-[(4-Methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
  • Molecular Formula : C₂₁H₁₇F₃N₂O₂
  • Molecular Weight : 386.37 g/mol
  • Key Differences: Replaces the 4-chloro substituent with a 4-methyl group (-CH₃), reducing molecular weight by ~20.4 g/mol. The trifluoromethyl group is at the meta position (3-position) of the phenyl ring instead of ortho (2-position), affecting steric interactions .
3-Chloro Analog
  • Structure: 1-[(3-Chlorophenyl)methyl]-2-oxo-N-{[(prop-2-en-1-yl)carbamothioyl]amino}-1,2-dihydropyridine-3-carboxamide
  • Molecular Formula : C₁₇H₁₆ClN₄O₂S
  • Molecular Weight : 396.85 g/mol
  • Key Differences :
    • Chlorine is at the meta position (3-position) of the benzyl group, which may reduce planarity and alter binding pocket interactions.
    • The amide substituent is replaced with a thiourea-propenyl group, introducing sulfur and altering hydrogen-bonding capacity and solubility .

Core Structure and Pharmacophore Modifications

Pyrrolo-Pyridazine Carboxamides (EP 4 374 877 A2)
  • Example Structures: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
  • Key Differences :
    • Replaces the dihydropyridine core with a pyrrolo-pyridazine scaffold, increasing rigidity and altering conformational dynamics.
    • Additional substituents (e.g., morpholine-ethoxy, fluorine) enhance solubility and target selectivity but increase molecular complexity .

Comparison Table

Compound Name Core Structure R1 Substituent R2 Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound Dihydropyridine 4-Chlorophenylmethyl 2-(Trifluoromethyl)phenyl C₂₀H₁₄ClF₃N₂O₂ 406.79
BF38499 Dihydropyridine 4-Methylphenylmethyl 3-(Trifluoromethyl)phenyl C₂₁H₁₇F₃N₂O₂ 386.37
3-Chloro Analog Dihydropyridine 3-Chlorophenylmethyl Thiourea-propenyl C₁₇H₁₆ClN₄O₂S 396.85
Pyrrolo-Pyridazine Derivatives Pyrrolo-Pyridazine Difluoro-morpholinyl Pyrimidinyl-CF₃ Complex >500

Key Research Findings

The ortho-trifluoromethyl group in the target compound may create steric hindrance, influencing receptor-binding kinetics versus the meta-substituted BF38499 .

Metabolic Stability :

  • Thiourea-propenyl substituents (as in the 3-chloro analog) are prone to oxidative metabolism, whereas trifluoromethyl groups confer resistance to enzymatic degradation .

Biological Activity :

  • Dihydropyridine carboxamides are associated with anticholinesterase activity, but substituent positioning (e.g., 2-CF₃ vs. 3-CF₃) modulates potency and selectivity .

Biological Activity

1-[(4-chlorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

The compound has the following chemical formula: C21H16ClF3N2OC_{21}H_{16}ClF_3N_2O with a molecular weight of 420.82 g/mol. Its structure features a dihydropyridine core, which is known for its bioactive properties.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that derivatives of dihydropyridine compounds exhibit inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and cyclooxygenase (COX). Studies show that similar compounds have demonstrated IC50 values in the micromolar range against AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

2. Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. For instance, studies involving MCF-7 (breast cancer) cells reveal moderate cytotoxicity, indicating its potential as an anticancer agent. The trifluoromethyl group enhances the lipophilicity of the molecule, which may contribute to increased permeability across cellular membranes .

3. Antimicrobial Properties

The compound's derivatives have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings suggest that the compound could be further explored for developing antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity through hydrogen bonding and halogen interactions with amino acid residues in target proteins .

Case Studies

Case Study 1: Enzyme Inhibition
In a study assessing the inhibitory effects on AChE, derivatives of this compound were tested alongside standard inhibitors. The results indicated that certain derivatives displayed IC50 values comparable to known inhibitors, validating their potential as therapeutic agents for cognitive disorders.

Case Study 2: Cytotoxicity Evaluation
A series of analogs were screened against different cancer cell lines. The most active derivative exhibited an IC50 value of approximately 15 µM against MCF-7 cells, showcasing its potential for further development in cancer therapy .

Data Tables

Biological ActivityTargetIC50 Value (µM)Reference
AChE InhibitionAChE10.4
CytotoxicityMCF-715
AntibacterialS. typhiModerate

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core followed by functional group modifications. Key steps include:

  • Nucleophilic substitution for introducing the 4-chlorophenylmethyl group using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Carboxamide coupling via activation of the carboxylic acid intermediate with reagents like EDCI/HOBt, reacting with 2-(trifluoromethyl)aniline .
  • Catalytic optimization : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, while polar aprotic solvents (e.g., DMSO) improve solubility . Yield optimization requires strict control of temperature (±2°C), solvent purity, and inert atmospheres to minimize side reactions like oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydropyridine ring, substituent positions, and carboxamide linkage. For example, the 2-oxo group produces a distinct carbonyl peak at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.08) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions, critical for understanding binding modes .

Q. What are the primary mechanisms of action proposed for this compound in pharmacological studies?

Preliminary studies suggest it acts as a multi-target modulator :

  • Enzyme inhibition : Competes with ATP-binding sites in kinases (e.g., MAPK) via its carboxamide and trifluoromethyl groups .
  • Receptor antagonism : The chlorophenyl moiety may block inflammatory cytokine receptors (e.g., TNF-α) .
  • Oxidative stress modulation : The dihydropyridine core exhibits radical-scavenging activity in vitro .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration compared to fluorophenyl analogs .
  • Trifluoromethyl positioning : The ortho-trifluoromethyl group on the phenyl ring increases steric hindrance, reducing off-target binding but lowering solubility .
  • Dihydropyridine oxidation : Converting the 2-oxo group to a hydroxyl derivative (via NaBH₄ reduction) abolishes kinase inhibition but enhances antioxidant activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to compare IC₅₀ values .
  • Purity thresholds : Use HPLC (>98% purity) to eliminate confounding effects from synthetic byproducts (e.g., N-oxide derivatives) .
  • Cell line selection : Validate findings across multiple models (e.g., HEK293 vs. HeLa) to account for differential receptor expression .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to kinase domains (PDB: 3NYX), identifying key hydrogen bonds between the carboxamide and Lys52 .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with anti-inflammatory activity (R² = 0.89) .

Q. What in vitro models are appropriate for evaluating therapeutic potential?

  • Cancer : Use MTT assays in MDA-MB-231 cells to assess antiproliferative effects (EC₅₀ ~5 µM) .
  • Neuroinflammation : Primary microglial cultures treated with LPS can quantify TNF-α suppression via ELISA .
  • Cardiotoxicity : Patch-clamp assays on hERG channels evaluate arrhythmia risk (IC₅₀ >10 µM recommended) .

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